3-amino-6-benzyl-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
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Overview
Description
3-AMINO-6-BENZYL-N-(4-FLUOROPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[2,3-b]naphthyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-b]naphthyridine core, which is fused with various functional groups, including an amino group, a benzyl group, and a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-6-BENZYL-N-(4-FLUOROPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]naphthyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]naphthyridine core.
Functional Group Introduction: Various functional groups, such as the amino group, benzyl group, and fluorophenyl group, are introduced through substitution reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-6-BENZYL-N-(4-FLUOROPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with modified functional groups.
Scientific Research Applications
3-AMINO-6-BENZYL-N-(4-FLUOROPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-AMINO-6-BENZYL-N-(4-FLUOROPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-AMINO-6-(4-BUTOXYPHENYL)-N-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
- Other Thieno[2,3-b]naphthyridine Derivatives
Uniqueness
3-AMINO-6-BENZYL-N-(4-FLUOROPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C24H21FN4OS |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-amino-6-benzyl-N-(4-fluorophenyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
InChI |
InChI=1S/C24H21FN4OS/c25-17-6-8-18(9-7-17)27-23(30)22-21(26)19-12-16-14-29(13-15-4-2-1-3-5-15)11-10-20(16)28-24(19)31-22/h1-9,12H,10-11,13-14,26H2,(H,27,30) |
InChI Key |
AEHKXSMLJZRTNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC3=C(N=C21)SC(=C3N)C(=O)NC4=CC=C(C=C4)F)CC5=CC=CC=C5 |
Origin of Product |
United States |
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